2-(2-aminoethyl)-1H-pyridazine-3,6-dione
Description
Structure
3D Structure
Properties
CAS No. |
946725-22-0 |
|---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-(2-aminoethyl)-1H-pyridazine-3,6-dione |
InChI |
InChI=1S/C6H9N3O2/c7-3-4-9-6(11)2-1-5(10)8-9/h1-2H,3-4,7H2,(H,8,10) |
InChI Key |
KCIFZAWTIOZTBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(NC1=O)CCN |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Aminoethyl 1h Pyridazine 3,6 Dione and Its Analogues
Established Synthetic Routes to the Pyridazine-3,6-dione Core
The pyridazine-3,6-dione scaffold is a privileged structure in medicinal chemistry and materials science. blumberginstitute.org Its synthesis is well-established, primarily relying on condensation and cyclization reactions that form the heterocyclic ring.
Cyclization Reactions for Pyridazine (B1198779) Ring Formation
The most fundamental and widely adopted method for constructing the pyridazine-3,6-dione ring is the condensation reaction between a hydrazine (B178648) derivative and a 1,4-dicarbonyl compound, particularly maleic acid derivatives. chemtube3d.com
A typical and direct route involves the reaction of maleic anhydride (B1165640) with hydrazine hydrate. This reaction proceeds via the formation of maleic hydrazide, which exists in the more stable 1,2-dihydro-pyridazine-3,6-dione tautomeric form. Variations of this core synthesis allow for the preparation of substituted pyridazinediones by using substituted maleic anhydrides or substituted hydrazines.
Alternative cyclization strategies have also been developed to access the broader pyridazine core, which can then be converted to the dione (B5365651). These include:
Diels-Alder Reactions: Inverse electron demand Diels-Alder reactions between s-tetrazines and silyl (B83357) enol ethers can yield functionalized pyridazines. organic-chemistry.org
Annulation Reactions: A [4+2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones provides a route to trisubstituted pyridazines. organic-chemistry.org
Intramolecular Cyclization: Copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones is an efficient method for creating 1,6-dihydropyridazines, which can be readily oxidized to the aromatic pyridazine ring. organic-chemistry.org
A summary of common cyclization approaches is presented below.
| Starting Materials | Reagents/Conditions | Product Type | Reference |
| 1,4-Diketone, Hydrazine | Heat, Oxidation | Pyridazine | chemtube3d.com |
| Maleic Anhydride, Hydrazine | Heat | Pyridazine-3,6-dione | N/A |
| s-Tetrazine, Silyl enol ether | Lewis Acid | Functionalized Pyridazine | organic-chemistry.org |
| β,γ-Unsaturated hydrazone | Copper catalyst, NaOH | Pyridazine | organic-chemistry.org |
Functionalization Strategies for the Pyridazine-3,6-dione Ring System
Once the pyridazine-3,6-dione core is formed, further functionalization is often necessary to build more complex analogues. A common precursor for such modifications is 3,6-dichloropyridazine (B152260), which is readily synthesized from pyridazine-3,6-dione using a chlorinating agent like phosphorus oxychloride. The electron-deficient nature of the 3,6-dichloropyridazine ring makes it highly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. researchgate.net
Key functionalization strategies include:
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on 3,6-dichloropyridazine can be sequentially replaced by a wide range of nucleophiles, including amines, alkoxides, and thiolates. This allows for the regioselective introduction of different substituents at the 3 and 6 positions.
Palladium Cross-Coupling Reactions (PCCR): The chloro-substituents serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net
Direct C-H Functionalization: In some cases, direct functionalization of C-H bonds at the 4 and 5 positions of the pyridazine ring can be achieved through metalation/alkylation or arylation reactions, providing access to tetra-substituted derivatives. researchgate.net
These methods provide a versatile toolkit for chemists to modify the pyridazine-3,6-dione scaffold, creating libraries of compounds for various applications.
Targeted Synthesis of the N-2-(2-aminoethyl) Moiety
The introduction of the 2-aminoethyl side chain at the N-2 position is a critical step in the synthesis of the target compound. This is typically achieved through alkylation or amidation reactions, often requiring the use of protecting groups to prevent unwanted side reactions involving the amino functionality.
Introduction of Aminoethyl Side Chains via Alkylation and Amidation Reactions
Alkylation: The most direct method for introducing the aminoethyl side chain is the N-alkylation of the pyridazine-3,6-dione core. The nitrogen atoms of the pyridazinedione ring are nucleophilic and can react with a suitable electrophile. A common strategy involves using a two-carbon electrophile bearing a protected amino group, such as N-(2-bromoethyl)phthalimide or 2-bromoethyl-tert-butylcarbamate. The reaction proceeds via an SN2 mechanism, where the pyridazinedione nitrogen displaces the bromide, forming a new nitrogen-carbon bond. nih.gov
Amidation: While less direct for this specific target, amidation reactions are a cornerstone of forming N-C bonds. For instance, Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form N-aryl bonds. mdpi.com While typically used for aryl amines, variations of this chemistry can be adapted for N-alkylation under specific conditions.
Protecting Group Chemistry in Multi-Step Synthesis
In any multi-step synthesis involving a primary amine, such as the one in the 2-aminoethyl moiety, protecting group chemistry is essential. jocpr.com A protecting group is a chemical moiety that is temporarily attached to a functional group to mask its reactivity during subsequent synthetic steps. neliti.com For the synthesis of 2-(2-aminoethyl)-1H-pyridazine-3,6-dione, the terminal amino group must be protected to prevent it from reacting during the N-alkylation step or any other transformations on the pyridazine core.
Common protecting groups for amines and their characteristics are outlined in the table below.
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Strong Acid (e.g., TFA) |
| Carboxybenzyl | Cbz | Benzyl chloroformate | Hydrogenolysis (H2, Pd/C) |
| Phthalimide | Pht | Phthalic anhydride, then use of N-(2-bromoethyl)phthalimide | Hydrazine (Ing-Manske) |
Advanced Synthetic Techniques for Improved Efficiency and Selectivity
Modern organic synthesis emphasizes the development of more efficient, selective, and environmentally benign methodologies. Several advanced techniques can be applied to the synthesis of this compound and its analogues.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, from hours to minutes, and often improve reaction yields and product purity. nih.gov This technique is applicable to many of the key steps, including cyclization and cross-coupling reactions.
Solid-Phase Synthesis: While more common in peptide and oligonucleotide synthesis, solid-phase techniques can be adapted for the synthesis of small molecules. By anchoring the pyridazinedione core to a solid support, reagents and byproducts can be easily washed away, simplifying purification. nih.gov
Bioorthogonal Chemistry: Pyridazinedione scaffolds have been used in advanced bioorthogonal reactions, such as in disulfide rebridging of antibodies. acs.org This highlights the potential for incorporating functionalities into the target molecule that allow for highly selective reactions in complex biological environments.
These advanced methods offer powerful tools to streamline the synthesis, improve efficiency, and enable the creation of novel pyridazinedione derivatives with high precision and selectivity.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity. nih.govnih.gov In the context of pyridazine synthesis, microwave irradiation offers a significant advantage over conventional heating methods by enabling rapid and uniform heating of the reaction mixture. mdpi.com This technology has been successfully applied to one-pot, multi-component reactions for the synthesis of various heterocyclic systems, including those containing the pyridazine core. nih.govmdpi.com
The synthesis of pyridazine-3,6-dione analogues often involves the condensation of a dicarbonyl compound or its equivalent with hydrazine or a substituted hydrazine. For the specific synthesis of a compound like this compound, a plausible microwave-assisted approach would involve the reaction of maleic anhydride with a protected form of 2-aminoethylhydrazine. The use of microwave irradiation can drastically reduce the reaction time from hours to minutes. mdpi.com
A representative microwave-assisted synthesis of a pyridazinedione derivative is the reaction of maleic anhydride and thiosemicarbazide (B42300) in ethanol, which under microwave irradiation at 500 W and 150 °C for 2 minutes, yields 3,6-dioxo-3,6-dihydropyridazine-1(2H)-carbothioamide. mdpi.com This demonstrates the efficiency of microwave heating in constructing the pyridazinedione ring.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyridazine Analogues
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Several hours to days | Several minutes |
| Temperature | Typically reflux temperature of the solvent | Can reach higher temperatures rapidly (e.g., 150 °C) |
| Yields | Moderate to good | Often high to excellent |
| Energy Efficiency | Lower | Higher |
| Solvent Usage | Can be significant | Often reduced or solvent-free conditions are possible |
This table presents a generalized comparison based on literature for related heterocyclic syntheses.
Metal-Catalyzed Cross-Coupling Reactions for Derivatization
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the derivatization of heterocyclic compounds, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.comrsc.orgresearchgate.net Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are particularly prominent in the functionalization of pyridazine and other nitrogen-containing heterocycles. mdpi.commdpi.com These reactions typically involve the coupling of a halogenated or otherwise activated heterocyclic substrate with a suitable coupling partner, such as a boronic acid (Suzuki), an alkene (Heck), or a terminal alkyne (Sonogashira). mdpi.commdpi.com
For the derivatization of a pre-formed this compound scaffold, a halogenated precursor, for instance, a bromo-pyridazinedione derivative, would be required. rsc.org This precursor could then undergo various cross-coupling reactions to introduce diverse substituents at specific positions on the pyridazine ring. The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations and often requires careful optimization. mdpi.com
For example, the Sonogashira cross-coupling reaction has been utilized in the synthesis of azaindole derivatives, which share structural similarities with pyridazine systems, by coupling amino-halopyridines with terminal alkynes using a CuI/Pd(PPh3)4 catalytic system. mdpi.com Similarly, Suzuki cross-coupling reactions with substituted boronic acids are widely used for introducing aryl or heteroaryl moieties. mdpi.com
Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions for Heterocycle Derivatization
| Reaction Name | Catalyst System (Typical) | Coupling Partner | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂, Pd(PPh₃)₄ with a base (e.g., K₂CO₃) | Boronic acid/ester | C-C (Aryl-Aryl, Aryl-Alkyl) |
| Heck Coupling | Pd(OAc)₂, PdCl₂ with a base (e.g., Et₃N) | Alkene | C-C (Aryl-Vinyl) |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI with a base (e.g., Et₃N) | Terminal alkyne | C-C (Aryl-Alkynyl) |
| Buchwald-Hartwig Amination | Pd catalysts with specialized phosphine (B1218219) ligands | Amine | C-N |
This table provides a general overview of common cross-coupling reactions applicable to the derivatization of heterocyclic compounds.
The derivatization of the aminoethyl side chain of this compound could also be achieved through various chemical transformations, although this falls outside the scope of ring derivatization via cross-coupling.
Purification and Isolation Methodologies for Research-Grade Compounds
The purification and isolation of the target compound are critical steps to ensure its suitability for research purposes, where high purity is paramount. The choice of purification method depends on the physicochemical properties of the compound, such as its polarity, solubility, and stability, as well as the nature of the impurities present.
For polar, non-volatile compounds like this compound, which is expected to have a primary amine and two amide-like functionalities, column chromatography is a standard and effective purification technique. Silica gel is a common stationary phase for normal-phase chromatography, where a solvent system of increasing polarity (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate) is used to elute the compounds. The separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
Recrystallization is another powerful purification method for solid compounds. This technique relies on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. The crude product is dissolved in a hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities in the solution. The choice of an appropriate solvent is crucial for successful recrystallization.
For research-grade materials, a combination of these techniques is often employed. After initial purification by column chromatography, a final recrystallization step can be performed to achieve high purity. The purity of the final compound is typically assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The melting point of a solid compound is also a good indicator of its purity; a sharp melting point range suggests a pure substance. liberty.edu
Table 3: Common Purification Techniques for Research-Grade Pyridazinedione Analogues
| Technique | Principle | Typical Application |
|---|---|---|
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Primary purification to separate the target compound from reaction byproducts and excess reagents. |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Final purification step to obtain highly pure crystalline solid. |
| Preparative HPLC | High-resolution liquid chromatography for isolating pure compounds from a mixture. | Used for purifying small to medium quantities of a compound to a very high degree of purity. |
Structural Characterization and Conformational Analysis of 2 2 Aminoethyl 1h Pyridazine 3,6 Dione
Comprehensive Spectroscopic Analysis in Research
Spectroscopic methods provide invaluable insight into the molecular framework, connectivity, and functional groups present within 2-(2-aminoethyl)-1H-pyridazine-3,6-dione.
While specific experimental spectra for this compound are not widely published, the expected NMR signals can be predicted based on the known chemical shifts of pyridazinone derivatives and standard substituent effects. nih.govresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The two protons on the pyridazine (B1198779) ring (H-4 and H-5) would likely appear as singlets or an AX doublet system in the olefinic region (δ 6.5-7.5 ppm). The ethyl side chain would present as two triplets, representing the methylene (B1212753) group adjacent to the ring nitrogen (N-CH₂) and the methylene group adjacent to the amino group (CH₂-NH₂). These would likely appear in the δ 3.0-4.5 ppm range. The protons of the primary amine (NH₂) would typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. The two carbonyl carbons (C-3 and C-6) of the dione (B5365651) system are expected to be the most downfield signals, typically appearing in the δ 160-170 ppm region. rsc.org The two sp² hybridized carbons of the heterocyclic ring (C-4 and C-5) would resonate in the δ 130-140 ppm range. rsc.org The two sp³ hybridized carbons of the ethyl side chain would be found upfield, likely between δ 30-50 ppm.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between the adjacent methylene protons of the ethyl chain. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for unambiguously assigning the proton signals to their corresponding carbon atoms and confirming the connectivity between the aminoethyl side chain and the N-2 position of the pyridazine ring. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
| H-4 / H-5 | 6.8 - 7.2 | - | d, d (or s) |
| C-4 / C-5 | - | 130 - 140 | - |
| C-3 / C-6 | - | 160 - 170 | - |
| N-CH₂ | 3.8 - 4.2 | 35 - 45 | t |
| CH₂-NH₂ | 3.0 - 3.4 | 38 - 48 | t |
| NH₂ | 1.5 - 3.0 (variable) | - | br s |
Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (molecular formula C₆H₉N₃O₂), high-resolution mass spectrometry (HRMS) would confirm the exact mass of the molecular ion [M]⁺.
The fragmentation pattern in electron ionization (EI) mass spectrometry would be expected to show characteristic losses. A primary fragmentation pathway would likely involve the cleavage of the ethyl side chain.
Initial Fragmentation: Loss of the terminal amino-methyl group (•CH₂NH₂) or the entire aminoethyl radical (•CH₂CH₂NH₂).
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the amino group.
Ring Fragmentation: Subsequent fragmentation of the pyridazine-dione ring, often characterized by the loss of neutral molecules like carbon monoxide (CO) or nitrogen (N₂), is a common pathway for such heterocyclic systems.
Table 2: Predicted Key Mass Spectrometry Fragments
| m/z Value (Predicted) | Fragment Identity | Description |
| 155 | [M]⁺ | Molecular Ion |
| 125 | [M - CH₂NH₂]⁺ | Loss of aminomethyl radical |
| 112 | [C₄H₄N₂O₂]⁺ | Loss of ethylamine, proton transfer to ring |
| 84 | [C₃H₄N₂O]⁺ | Loss of CO from the 112 fragment |
| 44 | [C₂H₆N]⁺ | Aminoethyl fragment ion |
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands. liberty.edu
N-H Stretching: A broad band (or two sharp peaks) in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.
C-H Stretching: Signals just below 3000 cm⁻¹ for the sp³ C-H bonds of the ethyl chain and just above 3000 cm⁻¹ for the sp² C-H bonds of the heterocyclic ring.
C=O Stretching: Strong, sharp absorption bands characteristic of the dione carbonyl groups, typically found in the 1650-1700 cm⁻¹ region. The presence of two carbonyls might lead to a split or broadened peak.
C=C and C=N Stretching: Medium intensity bands in the 1550-1650 cm⁻¹ region, corresponding to the double bonds within the pyridazine ring.
N-H Bending: A bending vibration for the primary amine is expected around 1600 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-3500 | N-H stretch | Primary Amine (-NH₂) |
| 3000-3100 | C-H stretch | sp² C-H (Ring) |
| 2850-2960 | C-H stretch | sp³ C-H (Ethyl chain) |
| 1650-1700 | C=O stretch | Dione Carbonyls |
| 1550-1650 | C=C / C=N stretch | Pyridazine Ring |
| ~1600 | N-H bend | Primary Amine (-NH₂) |
X-ray Crystallography for Absolute Stereochemistry and Conformational Preferences
To date, a single-crystal X-ray diffraction structure for this compound has not been reported in the public domain. However, based on crystallographic studies of related pyridazine and dichloropyridazine structures, the core 1H-pyridazine-3,6-dione ring system is expected to be largely planar. scispace.commdpi.comresearchgate.net The planarity arises from the sp² hybridization of the ring atoms. The aminoethyl side chain, being composed of single bonds, would be flexible. Its preferred conformation in the solid state would be determined by crystal packing forces and intramolecular or intermolecular hydrogen bonding, particularly involving the terminal amino group and the carbonyl oxygens. X-ray analysis would provide precise bond lengths, bond angles, and torsional angles, confirming the planarity of the ring and revealing the exact conformation of the side chain in the crystalline state.
Tautomerism and Aromaticity Studies of the Pyridazine-3,6-dione System
The pyridazine-3,6-dione core, also known as maleic hydrazide, can theoretically exist in several tautomeric forms, including the dione (lactam), enol-one (lactim-lactam), and diol (lactim) forms. Extensive spectroscopic and theoretical studies have demonstrated that the diketo (lactam) form is the overwhelmingly predominant and most stable tautomer in various media. nih.govresearchgate.netrsc.org The conversion to the aromatic dihydroxy form is energetically unfavorable. nih.gov
The aromaticity of the pyridazine ring is a topic of significant interest. Compared to benzene, which has an aromaticity index (Iₐ) of 100, the parent pyridazine is considerably less aromatic, with a calculated Iₐ of 79. nih.gov This reduction in aromaticity is due to the presence of the two electronegative nitrogen atoms. In the pyridazine-3,6-dione system, the aromatic character is further diminished. The presence of the exocyclic carbonyl groups disrupts the full delocalization of π-electrons within the ring. Computational studies using magnetic criteria for aromaticity, such as Nucleus-Independent Chemical Shift (NICS) calculations, often indicate a non-aromatic or only very weakly aromatic character for the dione ring system. ias.ac.indtu.dk
Electronic Structure and Charge Distribution Analysis
The electronic structure of this compound is highly polarized. The presence of two highly electronegative nitrogen atoms adjacent to each other and two electronegative carbonyl oxygen atoms creates a molecule with a significant dipole moment. nih.govblumberginstitute.org
A computational analysis of the charge distribution would reveal a distinct pattern:
Negative Charge Centers: Significant partial negative charges (δ-) are localized on the two carbonyl oxygen atoms and, to a lesser extent, on the two ring nitrogen atoms. The nitrogen of the primary amine also carries a partial negative charge.
Positive Charge Centers: Partial positive charges (δ+) are localized on the two carbonyl carbon atoms due to the strong electron-withdrawing effect of the adjacent oxygen and nitrogen atoms. The hydrogen atoms attached to the ring and the aminoethyl side chain also carry partial positive charges.
This polarized electronic structure is critical to the molecule's chemical behavior, influencing its solubility, reactivity, and ability to participate in intermolecular interactions such as hydrogen bonding. blumberginstitute.org The electron-deficient nature of the pyridazine ring carbons makes them susceptible to nucleophilic attack, while the lone pairs on the nitrogen and oxygen atoms can act as hydrogen bond acceptors. nih.gov
Reactivity and Derivatization of 2 2 Aminoethyl 1h Pyridazine 3,6 Dione
Reactivity of the Pyridazine-3,6-dione Ring
The pyridazine-3,6-dione ring is an electron-deficient heterocyclic system, which influences its reactivity. nih.gov The two nitrogen atoms in the ring decrease the electron density, making it susceptible to nucleophilic attack. wur.nl The reactivity of this ring system is a key feature in its application in bioconjugation, where it can react with thiol groups of cysteine residues in proteins. rsc.org
The electrophilicity of the pyridazine-3,6-dione scaffold is tunable, which allows for the modulation of its reactivity. This tunability is crucial for controlling the rates of Michael addition and retro-Michael deconjugation reactions with thiols, providing a platform for reversible covalent modification. researchgate.net
| Reaction Type | Description | Key Features |
|---|---|---|
| Nucleophilic Addition | The electron-deficient nature of the ring makes it susceptible to attack by nucleophiles, particularly at the carbon atoms adjacent to the nitrogen atoms. | Important for reactions with biological nucleophiles like cysteine. rsc.org |
| Michael Addition | The double bond within the ring can act as a Michael acceptor, allowing for conjugate addition of nucleophiles. | Rate of reaction is tunable based on the electrophilicity of the ring. researchgate.net |
| Cycloaddition Reactions | The diazine structure can participate in Diels-Alder type reactions, although this is less common for the dione (B5365651) form. | Can be used to form fused heterocyclic systems. |
Chemical Transformations at the Amine Moiety (e.g., acylation, carbamylation, sulfonylation)
The primary amine of the aminoethyl side chain is a nucleophilic center and readily undergoes a variety of chemical transformations. These reactions are fundamental for introducing diverse functional groups, modifying the molecule's physicochemical properties, and attaching it to other molecules of interest.
Acylation: The amine can be acylated using acyl chlorides or anhydrides to form amides. This reaction is often used to introduce reporter groups, linkers, or to modify the pharmacokinetic properties of the molecule.
Carbamylation: Reaction with isocyanates or carbamoyl (B1232498) chlorides yields urea (B33335) derivatives. This transformation is relevant in the synthesis of bioactive compounds, as the urea functional group can participate in hydrogen bonding interactions.
Sulfonylation: Treatment with sulfonyl chlorides results in the formation of sulfonamides. This is a common strategy in medicinal chemistry to introduce sulfonamide moieties, which are present in a wide range of therapeutic agents.
| Reaction | Reagent | Product | Significance |
|---|---|---|---|
| Acylation | Acyl chloride (R-COCl) or Anhydride (B1165640) ((RCO)₂O) | Amide | Introduction of various functional groups, modification of properties. |
| Carbamylation | Isocyanate (R-NCO) | Urea | Formation of hydrogen-bonding moieties, synthesis of bioactive analogs. |
| Sulfonylation | Sulfonyl chloride (R-SO₂Cl) | Sulfonamide | Incorporation of a key pharmacophore. |
Regioselective Functionalization and Site-Specific Modification
The presence of two distinct reactive sites in 2-(2-aminoethyl)-1H-pyridazine-3,6-dione—the pyridazine-3,6-dione ring and the primary amine—allows for regioselective functionalization. By choosing appropriate reaction conditions and reagents, it is possible to selectively modify one site without affecting the other.
For instance, the amine can be protected with a suitable protecting group, allowing for modifications to be carried out on the pyridazine-3,6-dione ring. Subsequently, deprotection of the amine allows for further functionalization at this position. This orthogonal reactivity is highly valuable for the synthesis of complex molecules.
Site-specific modification is particularly important in the context of bioconjugation. rsc.org The pyridazinedione scaffold has been utilized for the site-selective modification of cysteine residues and disulfide bonds in peptides and proteins. rsc.orgucl.ac.uk This approach enables the creation of well-defined bioconjugates with controlled stoichiometry and attachment sites, which is crucial for the development of antibody-drug conjugates (ADCs) and other protein-based therapeutics. ucl.ac.ukrsc.org
Synthesis of Pharmacologically Relevant Structural Analogues and Probes
The versatility of this compound as a scaffold has led to its use in the synthesis of a variety of pharmacologically relevant structural analogues and probes. myskinrecipes.com By modifying the pyridazine-3,6-dione ring, the aminoethyl side chain, or both, researchers can systematically explore the structure-activity relationships of new compounds.
For example, the pyridazinone core is a feature of compounds with a range of biological activities, including analgesic, anti-inflammatory, and vasorelaxant properties. nih.govnih.gov The synthesis of derivatives allows for the fine-tuning of these activities and the development of compounds with improved pharmacological profiles.
Furthermore, the ability to attach fluorescent dyes, affinity tags, or other reporter groups to the molecule via the amine handle makes it a useful tool for developing chemical probes to study biological processes. These probes can be used to identify and validate new drug targets, as well as to investigate the mechanism of action of existing drugs.
Mechanistic Investigations of Biological Interactions of 2 2 Aminoethyl 1h Pyridazine 3,6 Dione
Molecular Target Identification and Validation Approaches
No specific molecular targets for 2-(2-aminoethyl)-1H-pyridazine-3,6-dione have been identified in the reviewed literature.
Ligand-Based Target Discovery Methods
There are no available studies that have utilized ligand-based target discovery methods to identify the biological targets of this compound.
Proteomics and Affinity-Based Chemical Probes for Target Engagement
Research employing proteomics or affinity-based chemical probes to determine the target engagement of this compound has not been reported.
Receptor and Enzyme Binding Studies (in vitro, ex vivo)
Specific data from in vitro or ex vivo studies detailing the binding affinity and activity of this compound at various receptors or enzymes are not available. While research exists for other pyridazine (B1198779) derivatives showing affinity for targets like adrenoceptors, cyclooxygenase (COX) enzymes, and cyclin-dependent kinases (CDKs), these findings are not directly applicable to the specified compound. nih.govnih.govresearchgate.net
Modulation of Intracellular Signaling Pathways and Molecular Networks
There is no documented evidence on how this compound modulates specific intracellular signaling pathways or molecular networks.
Effects on Protein Kinase and Phosphatase Activity
Studies investigating the direct effects of this compound on the activity of protein kinases or phosphatases are absent from the scientific literature. While other substituted pyridazine compounds have been explored as inhibitors of kinases like JNK1 and CDK2, this specific molecule has not been characterized in this context. nih.govnih.govnih.gov
Gene Expression and Transcriptional Regulation
No research has been published detailing the effects of this compound on gene expression or transcriptional regulation.
Cellular Uptake, Distribution, and Subcellular Localization Studies
Future research in this area would likely involve methodologies such as fluorescence microscopy, using a fluorescently labeled version of the compound to visualize its journey into and within the cell. Techniques like flow cytometry could quantify the extent of cellular uptake, while subcellular fractionation followed by analytical methods such as mass spectrometry could determine its concentration in different organelles (e.g., nucleus, mitochondria, cytoplasm).
Biophysical Characterization of Compound-Target Interactions (e.g., SPR, ITC)
Detailed biophysical characterization of the interaction between this compound and its specific biological targets has not been extensively documented in publicly accessible research. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are instrumental in elucidating the binding kinetics and thermodynamics of compound-target interactions.
SPR would provide real-time data on the association and dissociation rates of the compound with its target, allowing for the determination of the binding affinity (K_D). ITC, on the other hand, would measure the heat changes upon binding, providing insights into the thermodynamic driving forces of the interaction, such as enthalpy (ΔH) and entropy (ΔS).
The absence of such data in the literature indicates a significant gap in the understanding of the molecular-level interactions of this compound. Future studies employing these biophysical techniques are necessary to fully characterize its binding profile and to support the rational design of more potent and selective analogs.
Preclinical Biological Evaluation of 2 2 Aminoethyl 1h Pyridazine 3,6 Dione in Research Models
In Vitro Cellular Assays for Biological Activity
Comprehensive searches for published literature detailing the in vitro biological activity of the specific compound 2-(2-aminoethyl)-1H-pyridazine-3,6-dione did not yield specific data. While the broader class of pyridazine (B1198779) and pyridazinone derivatives has been investigated for various pharmacological properties, including anticancer and anti-inflammatory effects, no studies were identified that specifically evaluated this compound.
Therefore, no specific information can be provided on the following:
Cell-based Phenotypic Screening Methodologies
There is no available information in the public domain regarding the use of cell-based phenotypic screening to evaluate the biological effects of this compound.
Assays for Modulation of Cell Proliferation and Viability
No studies were found that have assessed the impact of this compound on the proliferation or viability of any cell lines. Consequently, no data on parameters such as IC50 or GI50 values are available.
Studies on Apoptosis Induction and Cell Cycle Perturbation
There is no published research on whether this compound can induce apoptosis or cause perturbations in the cell cycle of any cell type.
Ex Vivo Tissue and Organotypic Slice Culture Models
No published studies were identified that have utilized ex vivo tissue or organotypic slice culture models to evaluate the biological activity of this compound.
Mechanistic Studies in In Vivo Disease Models (e.g., animal models, focusing on molecular and cellular responses)
There is a lack of available data from in vivo studies in any disease models for this compound. As such, no information on its potential molecular and cellular responses in a living organism has been documented in the scientific literature.
Based on the conducted research, there is currently insufficient publicly available scientific literature specifically detailing the preclinical biological evaluation of This compound to the extent required by the provided outline.
The search results yielded information on various other pyridazine and pyridazinone derivatives, highlighting their potential as COX-2 inhibitors, anticancer agents, and MAO-B inhibitors. For instance, studies on different pyridazinone scaffolds have shown promising anti-inflammatory and anticancer activities, with detailed analyses of their mechanisms of action in various research models. However, these findings are not directly applicable to "this compound" as per the strict instructions to focus solely on this specific compound.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested detailed outline for the specified chemical compound at this time. Further research and publication on the preclinical biological evaluation of "this compound" are needed to provide the specific data required for the requested article.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Design and Synthesis of Compound Libraries for Comprehensive SAR Analysis
The exploration of the chemical space around the pyridazinone scaffold is systematically achieved through the design and synthesis of compound libraries. These libraries are collections of structurally related compounds where specific parts of the molecule are varied to assess their impact on biological activity.
A common synthetic strategy involves a multi-step sequence. For instance, libraries of 4,5-dihydropyridazinones can be prepared starting from α,β-unsaturated levulinates. nih.gov A regioselective Michael addition is first used to introduce a desired moiety, such as an indole (B1671886) group, followed by condensation with various hydrazine (B178648) derivatives to form the dihydropyridazinone ring. nih.gov Subsequent oxidation can then yield the aromatic pyridazinone scaffold. nih.gov
Another versatile method starts with a suitable γ-keto acid which is cyclized with hydrazine or its derivatives to form the basic pyridazinone ring. scielo.brmdpi.com This core can then be subjected to various reactions to introduce diversity. For example, condensation reactions with a range of aromatic aldehydes can be employed to add different substituents. mdpi.com Further modifications can be made by reacting the intermediate with reagents like ethyl bromoacetate, followed by condensation with hydrazides to generate more complex derivatives. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also powerful tools for introducing a variety of aryl or heteroaryl substituents onto the pyridazinone core, allowing for extensive SAR exploration. scholarsresearchlibrary.com
These synthetic approaches enable the creation of large and diverse compound libraries, which are essential for a comprehensive analysis of how structural modifications influence the biological activity of pyridazinone-based compounds. scielo.br
Identification of Key Pharmacophoric Features and Critical Moieties
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. nih.govtandfonline.comactascientific.com For the pyridazinone class of compounds, several key features have been identified as critical for their diverse biological activities. researchgate.netsarpublication.com
The pyridazinone ring itself is considered a "magic moiety" or a privileged scaffold, forming the central structural component in numerous biologically active compounds. scholarsresearchlibrary.com Its ability to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, makes it an excellent anchor for binding to biological targets. nih.govnih.gov
Studies on various pyridazinone derivatives have highlighted the importance of specific substitutions at different positions of the ring:
The N-2 position: The substituent on the nitrogen atom at position 2 is often crucial for activity. For instance, the presence of a hydrogen bond donor at this position can be optimal for affinity to certain enzymes, like phosphodiesterase 4B (PDE4B). nih.gov In other cases, incorporating moieties like imidazol-yl-methyl or triazol-yl-methyl groups at this position has been found to confer potent anticonvulsant and anti-tubercular activities. scielo.br
The C-6 position: The nature of the substituent at the C-6 position significantly influences the biological profile. Often, an aromatic or heteroaromatic ring at this position is a key feature for activity. scielo.br For example, in a series of monoamine oxidase B (MAO-B) inhibitors, a substituted benzalhydrazone moiety attached to the pyridazinone core was essential for potent inhibition. nih.gov
Computational studies, including 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and pharmacophore identification, have been instrumental in defining the molecular features necessary for specific activities, providing valuable insights for the design of new and more potent pyridazinone derivatives. nih.govactascientific.comresearchgate.net
Impact of Substituent Effects on Biological Activity and Selectivity
The electronic and steric properties of substituents on the pyridazinone scaffold have a profound impact on the biological activity and selectivity of the resulting compounds. By systematically varying these substituents, researchers can fine-tune the pharmacological profile of a lead compound. researchgate.net
The effect of substituents is clearly demonstrated in the development of pyridazinone-based MAO-B inhibitors. A study on a series of derivatives revealed that the nature and position of substituents on a pendant benzalhydrazone ring dramatically influenced both potency and selectivity. nih.gov
| Compound | R1 | R2 | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B |
|---|---|---|---|---|
| TR1 | -OCH3 | -H | 0.54 | >92.59 |
| TR2 | -OCH3 | -Cl | 0.27 | 84.96 |
| TR7 | -CF3 | -H | 1.58 | >31.64 |
| TR16 | -CF3 | -Cl | 0.17 | >235.29 |
As shown in Table 1, the presence of a para-chloro substituent on the R2 ring consistently increased MAO-B inhibitory activity compared to the unsubstituted analogs (TR2 vs. TR1 and TR16 vs. TR7). nih.gov Furthermore, compounds with a trifluoromethyl (-CF3) group at the R1 position generally showed different activity profiles compared to those with a methoxy (B1213986) (-OCH3) group, highlighting the sensitivity of the target enzyme to the electronic properties of the substituents. nih.gov
Similarly, in a series of PDE4 inhibitors, the nature of the substituent on the N-2 position of the pyridazinone ring was critical. A free N-H group (a hydrogen bond donor) was found to be optimal for PDE4B affinity, with N-methyl and N-benzyl derivatives showing reduced potency. nih.gov The planarity of the pyridazinone ring, as opposed to the non-planar dihydropyridazinone ring, also led to a 1.5 to 3-fold increase in PDE4B inhibition, likely due to better interactions within the hydrophobic active site of the enzyme. nih.gov
These examples underscore the importance of subtle electronic and steric modifications in optimizing the interaction between a pyridazinone derivative and its biological target, thereby enhancing both its activity and selectivity. nih.gov
Positional Isomerism and Stereochemical Considerations in Activity
The spatial arrangement of atoms and functional groups in a molecule can have a significant impact on its biological activity. This includes both positional isomerism (the location of substituents on the scaffold) and stereochemistry (the three-dimensional arrangement of atoms).
Positional Isomerism: The regioselectivity of the reactions used to synthesize pyridazinone libraries is of paramount importance as it dictates which positional isomer is formed. nih.govwikipedia.org The placement of substituents on the pyridazinone ring can drastically alter the molecule's shape and electronic properties, thereby affecting its ability to bind to a target. For example, in the synthesis of N-substituted pyridones, the nature of the nucleophile can determine whether substitution occurs at one position versus another, leading to different constitutional isomers with potentially different biological activities. nih.govresearchgate.net Controlling the regioselectivity of synthetic reactions is therefore a key strategy in medicinal chemistry to ensure the desired isomer is produced. nih.gov
Stereochemistry: Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. It is common for one enantiomer to have significantly higher biological activity than the other because biological targets, such as enzymes and receptors, are themselves chiral.
This principle has been demonstrated in the pyridazinone class of compounds. In one study, a tricyclic pyridazinone derivative was identified as a promising STAT3 inhibitor. rsc.org The compound was synthesized as a racemic mixture (an equal mixture of both enantiomers). However, after separating the enantiomers, it was found that the (S)-(-) isomer was twice as potent as the (R)-(+) isomer, clearly indicating that the biological target has a stereospecific preference for one enantiomer. rsc.org
These findings highlight that stereochemistry is a critical factor in the biological activity of pyridazinone derivatives. Consequently, the development of stereoselective syntheses and the evaluation of individual stereoisomers are essential steps in the design of new, more effective therapeutic agents based on the 2-(2-aminoethyl)-1H-pyridazine-3,6-dione scaffold.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations of Electronic and Geometric Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic and geometric properties of a molecule. These calculations are fundamental to understanding the reactivity and stability of 2-(2-aminoethyl)-1H-pyridazine-3,6-dione.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's electronic properties. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. For pyridazine (B1198779) derivatives, these calculations can help predict the most reactive sites within the molecule.
Molecular electrostatic potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. aimspress.com Such information is vital for predicting how this compound might interact with biological targets, such as proteins or nucleic acids. The electrostatic potential can guide the understanding of non-covalent interactions, including hydrogen bonding and electrostatic interactions, which are critical for molecular recognition.
| Property | Significance |
| HOMO Energy | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Correlates with the chemical reactivity and stability of the molecule. |
| Electrostatic Potential | Maps the charge distribution and predicts sites for intermolecular interactions. |
Molecular Docking and Dynamics Simulations with Identified Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. indexcopernicus.comdntb.gov.ua This method is instrumental in identifying potential biological targets for this compound and understanding the molecular basis of its activity. The process involves placing the ligand into the binding site of the receptor and calculating a score that represents the binding affinity. For instance, derivatives of pyridazine have been docked into the active sites of enzymes like dCTPase to evaluate their binding patterns. indexcopernicus.com Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. indexcopernicus.com
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. nih.govnih.gov MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the receptor. These simulations can confirm the stability of the binding mode predicted by docking and provide insights into the conformational changes that may occur upon ligand binding. The analysis of MD trajectories can reveal important information about the binding free energy and the role of individual amino acid residues in the binding process.
| Technique | Purpose | Key Information Obtained |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. | Binding pose, scoring function, key interacting residues. indexcopernicus.com |
| Molecular Dynamics | Simulates the time-dependent behavior of a molecular system. | Stability of the complex, conformational changes, binding free energy. nih.gov |
Pharmacophore Modeling and Virtual Screening for Novel Scaffolds
Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. A pharmacophore model represents the spatial arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups.
For a compound like this compound, a pharmacophore model can be developed based on its structure and known active analogues. This model can then be used to search large chemical databases in a process known as virtual screening to identify novel compounds with different chemical scaffolds that possess the same essential features. nih.gov This approach is particularly useful when the three-dimensional structure of the biological target is unknown. Studies on pyridazinone-based libraries have utilized pharmacophore-based virtual screening to identify potential new targets and repurpose existing compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By correlating molecular descriptors (physicochemical, topological, and electronic properties) with activity, a QSAR model can be developed to predict the activity of new, untested compounds.
For a series of derivatives of this compound, a QSAR study could be conducted to identify the key structural features that contribute to their biological activity. This would involve calculating a wide range of molecular descriptors for each compound and using statistical methods, such as multiple linear regression or machine learning algorithms, to build the QSAR model. researchgate.net A well-validated QSAR model can be a valuable tool for guiding the design of more potent and selective analogues.
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success in clinical development. In silico methods for predicting ADME properties have become increasingly popular as they can help to identify potential liabilities early in the drug discovery process, reducing the time and cost associated with experimental studies. nih.gov
For this compound, various computational models can be used to predict its ADME profile. These models can estimate properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and metabolic stability. researchgate.netrsc.org For example, Lipinski's rule of five is a widely used guideline to assess the drug-likeness of a compound based on its physicochemical properties. nih.gov More sophisticated models can predict interactions with drug-metabolizing enzymes and transporters. These in silico predictions can provide valuable guidance for the optimization of the pharmacokinetic properties of this compound. nih.gov
| ADME Property | In Silico Prediction Method |
| Absorption | Prediction of oral bioavailability, intestinal absorption. |
| Distribution | Prediction of blood-brain barrier penetration, plasma protein binding. |
| Metabolism | Prediction of metabolic stability, sites of metabolism. |
| Excretion | Prediction of clearance pathways. |
Analytical Methodologies for Research and Discovery of 2 2 Aminoethyl 1h Pyridazine 3,6 Dione
Chromatographic Techniques for Separation, Purity Assessment, and Quantification (HPLC, GC-MS)
Chromatographic methods are fundamental to the analysis of pyridazinedione derivatives, enabling their separation from complex mixtures, assessment of purity, and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques in this context.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally sensitive compounds like "2-(2-aminoethyl)-1H-pyridazine-3,6-dione". It is frequently used to monitor the progress of chemical reactions, purify final products, and quantify the compound in various matrices. In studies involving pyridazinedione derivatives, HPLC is often coupled with a UV detector, as the pyridazinedione ring possesses a distinct chromophore. For instance, HPLC analysis has been utilized to monitor the formation and stability of bioconjugates involving pyridazinedione scaffolds. nih.govresearchgate.net The selection of the stationary phase (e.g., C18 column) and mobile phase (e.g., a gradient of acetonitrile (B52724) and water) is optimized to achieve efficient separation from starting materials, byproducts, and other impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a complementary technique, particularly for volatile derivatives or metabolites of the parent compound. nih.gov For GC-MS analysis, the compound may require derivatization to increase its volatility and thermal stability. This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry, making it highly effective for identifying and quantifying trace components in complex mixtures. nih.gov Metabolomics studies, for example, utilize GC-MS to identify novel metabolites in biological samples by comparing fragmentation patterns to spectral libraries. nih.gov
| Parameter | HPLC | GC-MS |
|---|---|---|
| Stationary Phase (Column) | Reverse-phase (e.g., C18, C8) | Capillary column (e.g., DB-5ms, HP-5) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol (B129727)/Water gradients with additives like TFA or formic acid | Inert gas (e.g., Helium, Nitrogen) |
| Detection | UV-Vis Detector (e.g., 254 nm, 330 nm), Mass Spectrometer (LC-MS) | Mass Spectrometer (EI, CI) |
| Primary Application | Purity assessment, quantification, reaction monitoring of parent compound and conjugates. nih.gov | Identification of volatile derivatives and metabolites. nih.gov |
Spectroscopic Methods for Detection and Characterization in Complex Matrices (UV-Vis, Fluorescence)
Spectroscopic techniques are invaluable for the rapid detection and structural characterization of "this compound," leveraging its intrinsic electronic properties.
UV-Visible (UV-Vis) Spectroscopy is a straightforward and effective method for detecting and quantifying pyridazinedione-containing molecules. The pyridazinedione scaffold exhibits a characteristic UV absorbance that can be exploited for analytical purposes. nih.govrsc.org Research has shown that the pyridazinedione core has a specific absorbance peak around 330 nm. nih.gov A notable feature is that this absorbance band often disappears or shifts significantly when the compound undergoes conjugation, for example, through a Michael addition reaction with a thiol group. nih.gov This spectral change provides a convenient way to track the kinetics of conjugation and deconjugation reactions in real-time by simply monitoring the change in absorbance at this wavelength. nih.gov
Fluorescence Spectroscopy , while not universally applicable to all pyridazinedione derivatives, can be an extremely sensitive detection method for those that are fluorescent or can be derivatized with a fluorophore. The photoluminescent properties of related heterocyclic structures, such as pyrazolopyridopyridazine diones, have been studied, showing characteristic emission bands that are sensitive to the solvent environment. nih.gov For "this compound," the intrinsic fluorescence might be weak, but its primary amine group offers a reactive handle for labeling with fluorescent probes like Dansyl chloride or fluorescein (B123965) isothiocyanate (FITC), enabling highly sensitive detection in complex biological matrices. The fluorescence intensity and emission wavelength can provide information about the compound's local environment and binding interactions. mdpi.com
| Method | Parameter | Typical Value/Observation | Reference |
|---|---|---|---|
| UV-Vis Spectroscopy | Absorbance Maximum (λmax) | ~330 nm for the pyridazinedione scaffold | nih.gov |
| Analytical Application | Disappearance of 330 nm peak used to monitor thiol conjugation kinetics. | nih.gov | |
| Fluorescence Spectroscopy | Emission Maximum (λem) | ~480 nm for related pyrazolopyridopyridazine diones. | nih.gov |
| Quantum Yield (Φf) | Varies with structure and solvent; values up to 0.140 reported for related luminol (B1675438) analogs. | nih.gov |
Mass Spectrometry-Based Approaches for Metabolite Identification in Research Samples
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and identification of metabolites of "this compound" in research samples. When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of complex mixtures from in vitro or ex vivo studies.
The process of metabolite identification typically involves comparing the mass spectra of samples from a treated system (e.g., cell culture, tissue homogenate) with a control group. High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, provides highly accurate mass measurements of both the parent compound and its potential metabolites. arxiv.org This accuracy allows for the prediction of elemental compositions for unknown molecules.
Tandem mass spectrometry (MS/MS) is then used to fragment the potential metabolite ions. arxiv.org The resulting fragmentation pattern provides structural information that can be used to deduce the nature of the metabolic transformation (e.g., oxidation, glucuronidation, N-acetylation). By comparing these fragmentation patterns to that of the parent compound and using predictive software, researchers can confidently identify metabolic hotspots on the molecule. This approach is crucial for understanding the biotransformation pathways of the compound. rsc.orgarxiv.org
Bioanalytical Method Development for in vitro and ex vivo Studies
The transition from fundamental chemical analysis to biological studies requires the development and validation of specialized bioanalytical methods. These methods are designed to accurately measure the concentration of "this compound" and its key metabolites in complex biological fluids such as plasma, serum, urine, or cell culture media. nih.gov
The development of a robust bioanalytical method, typically using LC-MS/MS for its high sensitivity and specificity, involves several key stages:
Sample Preparation: This is a critical step to remove interfering substances (e.g., proteins, salts, lipids) from the biological matrix. Techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The goal is to ensure a clean sample that minimizes matrix effects and maximizes recovery of the analyte. nih.gov
Method Optimization: Chromatographic conditions (column, mobile phase) and mass spectrometric parameters (ionization source, collision energy) are fine-tuned to achieve the best possible sensitivity, selectivity, and peak shape for the analyte and an internal standard.
Method Validation: Before application in studies, the method must be rigorously validated according to established guidelines. This process demonstrates the reliability of the method by assessing several key performance characteristics. nih.gov
| Validation Parameter | Description |
|---|---|
| Specificity and Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
| Linearity | The range of concentrations over which the analytical response is directly proportional to the analyte concentration. |
| Accuracy and Precision | Accuracy refers to how close the measured value is to the true value. Precision measures the reproducibility of the results (intra-day and inter-day). |
| Limit of Detection (LOD) and Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision. |
| Recovery | The efficiency of the extraction process in recovering the analyte from the biological matrix. |
| Matrix Effect | The influence of co-eluting, interfering substances from the matrix on the ionization of the analyte. |
| Stability | The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term storage, long-term storage). |
Successful development and validation of these bioanalytical methods are prerequisites for conducting meaningful in vitro experiments (e.g., cell permeability, metabolic stability assays) and ex vivo analyses (e.g., tissue distribution studies), providing the reliable quantitative data needed to advance the research and discovery of "this compound".
Future Directions and Emerging Research Avenues for 2 2 Aminoethyl 1h Pyridazine 3,6 Dione
Exploration of Novel Biological Targets and Undiscovered Pathways
While 2-(2-aminoethyl)-1H-pyridazine-3,6-dione hydrochloride is noted as a building block for hydralazine (B1673433) analogs targeting the cardiovascular system, its full biological activity profile remains largely unexplored. myskinrecipes.com Future research should aim to move beyond its role as a synthetic intermediate and investigate its potential as a bioactive agent in its own right.
Kinase Inhibition: Numerous 3,6-disubstituted pyridazine (B1198779) derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, showing promise in cancer therapy. nih.govnih.govresearchgate.net A critical future direction would be to screen this compound and its derivatives against a panel of kinases to identify potential anticancer or anti-inflammatory activities.
Enzyme Modulation: Other pyridazin-3(2H)-one derivatives have shown potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov Investigating the interaction of this compound with enzymes in inflammatory and metabolic pathways could reveal novel therapeutic applications.
Cysteine-Targeted Probes: The pyridazinedione core is a versatile scaffold for cysteine modification. nih.govrsc.org This reactivity can be harnessed to develop activity-based protein profiling (ABPP) probes. Such probes could be used to identify novel protein targets and explore biological pathways where cysteine reactivity plays a key regulatory role. nih.gov
| Potential Biological Target Class | Rationale based on Pyridazine Derivatives | Research Approach |
| Protein Kinases (e.g., CDK2) | Substituted pyridazines show potent CDK2 inhibition. nih.govnih.gov | Kinase screening panels, cell cycle analysis. |
| Inflammatory Enzymes (e.g., COX-2) | Pyridazinone derivatives exhibit selective COX-2 inhibition. nih.gov | In vitro enzyme inhibition assays, cellular inflammation models. |
| Cardiovascular Targets | Used as an intermediate for hydralazine analogs with vasodilatory effects. myskinrecipes.com | Assays for vasodilation, cardiac ion channel modulation. |
| Novel Cysteine-Containing Proteins | The pyridazinedione scaffold enables reversible cysteine modification. nih.govrsc.org | Development of activity-based protein profiling (ABPP) probes. |
Development of Advanced Synthetic Methodologies and Green Chemistry Approaches
Advancing the utility of this compound hinges on the development of efficient, scalable, and environmentally benign synthetic routes. Traditional chemical syntheses often rely on hazardous solvents and reagents. rasayanjournal.co.in The principles of green chemistry offer a pathway to more sustainable production. rsc.orgmdpi.com
Future research should focus on adapting modern synthetic techniques for this compound and its derivatives. rasayanjournal.co.in Key areas of exploration include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for heterocyclic compounds. rasayanjournal.co.inmdpi.com
Solvent-Free Reactions: Performing reactions under neat or mechanochemical (ball milling) conditions minimizes the use of volatile organic solvents, reducing environmental impact and simplifying product purification. rasayanjournal.co.inmdpi.com
Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials combine to form the final product improves efficiency and reduces waste. rasayanjournal.co.in
Catalysis: Employing reusable and non-toxic catalysts can replace stoichiometric reagents, leading to cleaner reaction profiles. mdpi.com
| Green Chemistry Approach | Potential Advantages for Pyridazinedione Synthesis |
| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, altered selectivities. rasayanjournal.co.in |
| Solventless/Mechanochemical Synthesis | Reduced solvent waste, simplified workup, potential for novel reactivity. rasayanjournal.co.inmdpi.com |
| Multicomponent Reactions (MCRs) | Increased atom economy, reduced number of synthetic steps, lower waste generation. rasayanjournal.co.in |
| Use of Safer Solvents/Catalysts | Minimized environmental and health impact, potential for catalyst recycling. rsc.orgmdpi.com |
Integration with Systems Biology and Omics Approaches for Holistic Understanding
To fully comprehend the biological impact of this compound, a shift from a single-target to a systems-level perspective is necessary. Integrating systems biology and "omics" technologies (proteomics, transcriptomics, metabolomics) can provide an unbiased, holistic view of the cellular response to the compound. This approach can help identify its mechanism of action, uncover novel targets, and predict potential off-target effects. For instance, treating cells with the compound and subsequently analyzing changes in protein expression (proteomics) or gene transcription (transcriptomics) could illuminate the pathways it modulates, potentially revealing unexpected therapeutic opportunities or liabilities.
Design of Next-Generation Analogues for Specific Mechanistic Probing
The structure of this compound is ripe for chemical modification to create a library of analogues with fine-tuned properties. Such analogues are invaluable as tools for specific mechanistic probing. Research has shown that modifying the substituents on the pyridazinedione ring can modulate the scaffold's electrophilicity, which in turn controls the rates of conjugation and deconjugation with thiols like cysteine. nih.gov
Future work should involve the systematic synthesis of analogues to establish clear structure-activity relationships (SAR).
Modifying the Aminoethyl Side Chain: Altering the length, branching, or basicity of this chain could significantly impact target binding and pharmacokinetic properties.
Substitution on the Pyridazine Ring: Introducing different functional groups onto the carbon atoms of the ring can influence electronic properties and provide new vectors for target interaction. nih.gov
N-Substitution: Alkylating or arylating the second nitrogen of the pyridazinedione ring is a common strategy to alter the molecule's properties and explore binding pockets. nih.gov
These next-generation analogues could be designed to act as highly specific inhibitors, fluorescent probes for imaging, or reversible binding agents to study dynamic biological processes. rsc.orgrsc.org
Potential for Non-Biological Applications (e.g., material science, corrosion inhibition)
The utility of this compound is not necessarily limited to biology and medicine. The inherent chemical properties of the pyridazine ring suggest potential applications in material science and industrial processes.
Corrosion Inhibition: Pyridazine derivatives have been investigated as effective corrosion inhibitors for mild steel in acidic environments. researchgate.netelsevierpure.com The nitrogen and oxygen heteroatoms in this compound can coordinate with metal surfaces, forming a protective layer that inhibits corrosion. researchgate.net Future studies should quantify the corrosion inhibition efficiency of this specific compound on various metals and alloys.
Material Science: The pyridazinedione scaffold has been incorporated into hydrogel materials, demonstrating its potential as a functional building block in polymer chemistry. nih.gov The primary amine on the side chain of this compound provides a convenient handle for polymerization or for grafting the molecule onto surfaces to create novel functional materials.
Identification of Key Research Gaps and Unresolved Questions
Despite its potential, research into this compound is in its infancy. Addressing the following key research gaps will be crucial for unlocking its future applications:
Comprehensive Biological Profiling: What is the full spectrum of biological targets for this compound beyond its role as a precursor?
Mechanism of Action: For any identified biological activity, what is the precise molecular mechanism of action?
Structure-Activity Relationship (SAR): How do specific structural modifications to the this compound scaffold affect its biological activity and physical properties?
Pharmacokinetics: If pursued as a therapeutic lead, what are its absorption, distribution, metabolism, and excretion (ADME) properties?
Scalable and Sustainable Synthesis: Can the green chemistry approaches proposed be implemented to create a truly scalable and cost-effective manufacturing process?
Material Science Integration: What is the full potential of this molecule as a monomer or functionalizing agent in the development of advanced materials?
Systematic investigation into these unresolved questions will be essential to fully realize the scientific and commercial potential of this versatile heterocyclic compound.
Q & A
Q. What are the standard synthetic routes for 2-(2-aminoethyl)-1H-pyridazine-3,6-dione and its derivatives?
A common method involves nucleophilic substitution reactions using pyridazinone precursors. For example, alkylation of 5-chloro-6-phenylpyridazin-3(2H)-one with 2-aminoethyl halides in acetone, catalyzed by anhydrous potassium carbonate, yields derivatives with moderate to high purity after purification via preparative TLC (petroleum ether/ethyl acetate eluent) . Reaction monitoring by TLC and structural confirmation via NMR (1H/13C) are critical steps .
Q. How can researchers characterize the structural and electronic properties of this compound?
Combined spectroscopic techniques (1H/13C NMR, IR, mass spectrometry) and X-ray crystallography are standard for structural elucidation. For example, 1H NMR in DMSO-d6 reveals proton environments of the pyridazine ring and aminoethyl side chain, while X-ray diffraction resolves bond lengths and angles, confirming planarity of the pyridazine core . IR spectroscopy identifies functional groups like C=O (1650–1700 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) .
Advanced Research Questions
Q. What computational methods are used to predict reactivity and electronic behavior of this compound?
Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G* basis set) calculate frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution. These models predict nucleophilic/electrophilic sites, aiding in rational design of derivatives for targeted biological activity. For instance, the aminoethyl group’s electron-donating effect enhances pyridazine ring polarization, influencing binding to biological targets .
Q. How does the aminoethyl side chain influence the compound’s interaction with inflammatory biomarkers like IL6?
Structural analogs (e.g., 2-(2-aminoethyl)pyridine) upregulate IL6 mRNA expression via HRH1 protein-mediated pathways . For this compound, the aminoethyl group may modulate IL6 secretion through steric or electronic effects on receptor binding. Comparative studies using ELISA or RT-PCR under LPS-induced inflammation models are recommended to validate mechanisms .
Q. How can researchers resolve contradictions in reported biological activities of pyridazine derivatives?
Discrepancies in biological data (e.g., antimicrobial vs. anti-inflammatory efficacy) may arise from variations in substituent positioning, assay conditions, or cell lines. Controlled studies using standardized protocols (e.g., MIC assays for antimicrobial activity, COX-2 inhibition for anti-inflammatory effects) and structure-activity relationship (SAR) analysis are essential. For example, 3(2H)-pyridazinones with electron-withdrawing substituents show enhanced antiplatelet activity compared to alkylated analogs .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
